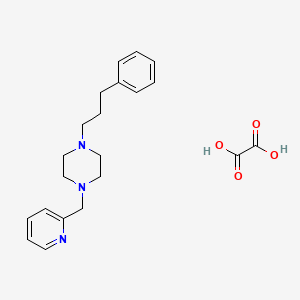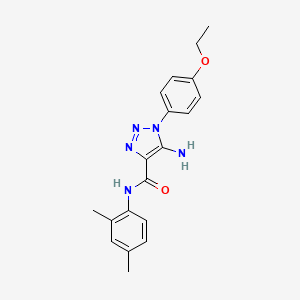![molecular formula C15H13BrClNOS B5208529 N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BCTC and is a potent and selective antagonist of the TRPA1 ion channel.
作用机制
BCTC acts as a selective antagonist of the TRPA1 ion channel, which is a non-selective cation channel that is activated by various stimuli such as cold, mechanical pressure, and chemical irritants. BCTC binds to the channel and blocks its activation, thereby preventing the influx of calcium ions into the cell. This results in the inhibition of various physiological processes that are mediated by the TRPA1 ion channel.
Biochemical and Physiological Effects:
BCTC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the TRPA1 ion channel-mediated calcium influx in various cell types, including sensory neurons, airway smooth muscle cells, and endothelial cells. This results in the inhibition of various physiological processes such as nociception, inflammation, and respiratory function. BCTC has also been shown to have anti-inflammatory effects in various animal models of inflammation.
实验室实验的优点和局限性
BCTC has several advantages for lab experiments. It is a potent and selective antagonist of the TRPA1 ion channel, making it a useful tool for studying the role of this ion channel in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations to using BCTC in lab experiments. It has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Additionally, the effects of BCTC may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on BCTC. One area of research is to further elucidate the molecular mechanism of BCTC's action on the TRPA1 ion channel. This may involve studying the binding site of BCTC on the channel and the conformational changes induced by BCTC binding.
Another area of research is to explore the potential therapeutic applications of BCTC. BCTC has been shown to have anti-inflammatory effects in various animal models of inflammation, which may have implications for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Conclusion:
In conclusion, BCTC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is primarily used as a tool compound to study the TRPA1 ion channel and has been shown to have various biochemical and physiological effects. While there are some limitations to using BCTC in lab experiments, it remains a useful tool for studying the role of the TRPA1 ion channel in various physiological processes. There are also several future directions for research on BCTC, including further elucidating its mechanism of action and exploring its potential therapeutic applications.
合成方法
The synthesis of BCTC involves the reaction of 2-chlorobenzyl mercaptan with 4-bromobenzoyl chloride in the presence of a base. This reaction results in the formation of N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
科学研究应用
BCTC has been extensively studied for its potential applications in various fields of scientific research. It is primarily used as a tool compound to study the TRPA1 ion channel, which is involved in various physiological processes such as nociception, inflammation, and respiratory function. BCTC has been shown to selectively inhibit the TRPA1 ion channel, making it a useful tool for studying the role of this ion channel in various physiological processes.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNOS/c16-12-5-7-13(8-6-12)18-15(19)10-20-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWVRKKGQJNISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
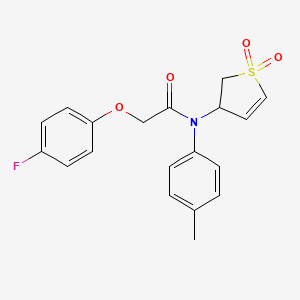

![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)
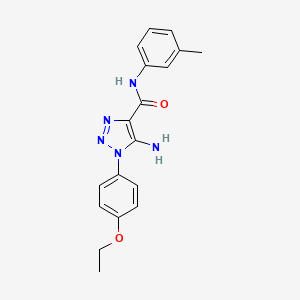
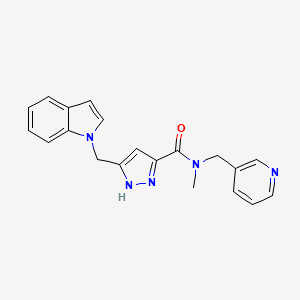
![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)
